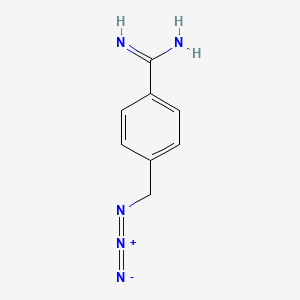

4-Amidino benzyl azide

Beschreibung

4-Amidino benzyl azide is a benzyl azide derivative featuring an amidino (-C(NH)NH₂) functional group. The amidino group confers strong basicity and hydrogen-bonding capabilities, while the azide (-N₃) group enables reactivity in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Its applications likely include bioconjugation, drug development (e.g., protease inhibitors targeting amidino-recognizing enzymes ), and polymer crosslinking .

Eigenschaften

Molekularformel |

C8H9N5 |

|---|---|

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

4-(azidomethyl)benzenecarboximidamide |

InChI |

InChI=1S/C8H9N5/c9-8(10)7-3-1-6(2-4-7)5-12-13-11/h1-4H,5H2,(H3,9,10) |

InChI-Schlüssel |

JKGDBZVNKGWSJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=N)N |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Potential Amidination Methods

-

Nucleophilic Substitution : Reaction with an amidine source in the presence of a base.

-

Condensation Reactions : Utilizing a suitable aldehyde or ketone to form an imine intermediate, followed by conversion to an amidine.

Chemical Reactions of Azides

Azides are known for their participation in several important chemical reactions, including:

-

Click Chemistry (CuAAC) : Azides react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles .

-

Redox Reactions : Azides can undergo redox reactions, potentially leading to the formation of imines or other nitrogen-containing compounds .

-

Acid-Promoted Rearrangement : Azides can rearrange to form iminium ions under acidic conditions, which can participate in cycloaddition reactions .

Click Chemistry Example

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| Benzyl Azide | Phenyl Acetylene | Cu(I) | 1-Benzyl-4-phenyl-1,2,3-triazole |

Future Research Directions

-

Synthesis Optimization : Developing efficient methods for synthesizing 4-amidino benzyl azide.

-

Reaction Exploration : Investigating its participation in various chemical reactions, such as click chemistry and acid-promoted rearrangements.

-

Application Development : Exploring its use in biological and materials science applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, stability, and applications of 4-amidino benzyl azide are contextualized below against structurally related azide-containing compounds.

Structural and Functional Group Analysis

Reactivity and Stability

- Azide Reactivity: All compounds exhibit azide-derived reactivity, but substituents modulate stability. For example, the electron-withdrawing cyano group in 4-cyanobenzyl azide stabilizes the azide against decomposition compared to the electron-donating amidino group in 4-amidino benzyl azide .

- Thermal Stability: Dodecylbenzenesulfonyl azide decomposes above 110°C, posing explosion risks under heat , whereas benzyl azides with smaller substituents (e.g., amidino or cyano) may decompose at lower temperatures but are less prone to bulk thermal hazards.

Research Findings and Data

Chromatographic Behavior (Comparative Retention)

Evidence from supercritical fluid chromatography (SFC) and HPLC studies highlights polarity differences:

- Polar substituents (e.g., amidino, amino) increase retention in HPLC due to hydrophilic interactions .

- In SFC, nonpolar benzyl backbones reduce retention, but amidino’s hydrogen bonding may counterbalance this effect .

Q & A

Q. Q: What are the standard protocols for synthesizing 4-amidino benzyl azide derivatives, and how can purity be validated?

A:

- Synthesis : A diazotization-azide substitution strategy is commonly employed. For example, 4-azido benzoic acid derivatives can be synthesized by reacting 4-aminobenzoic acid with sodium nitrite (NaNO₂) and HCl under controlled temperatures (0–5°C), followed by sodium azide (NaN₃) addition .

- Purification : Ethanol extraction and vacuum drying yield crude solids (75% yield reported). Purity (>98%) is validated via melting point analysis (>300°C) and HPLC with UV detection .

Advanced Synthesis: Optimizing Click Chemistry Applications

Q. Q: How can copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) be adapted for 4-amidino benzyl azide in peptide conjugation?

A:

- Methodology : Terminal alkynes react regiospecifically with azides under Cu(I) catalysis (e.g., CuBr/THPTA ligand system) to form 1,4-disubstituted triazoles. Reaction efficiency (>95%) is confirmed via LC-MS and ¹H-NMR .

- Challenges : Avoid competing side reactions (e.g., Glaser coupling) by maintaining inert atmospheres and optimizing stoichiometry (1:1 azide:alkyne ratio) .

Stability and Degradation Mechanisms

Q. Q: What factors influence the thermal and hydrolytic stability of 4-amidino benzyl azide in aqueous media?

A:

- Thermal Stability : Degradation above 250°C involves azide-to-nitrogen release, confirmed by TGA-DSC. Storage at 2–8°C in anhydrous conditions is recommended .

- Hydrolytic Stability : In acidic/basic conditions, hydrolysis leads to benzyl alcohol derivatives. Kinetic studies (pH 7.4 PBS, 37°C) show a half-life of 72 hours, monitored via UV-Vis at 260 nm .

Application in Self-Immolative Polymers

Q. Q: How does 4-amidino benzyl azide function as a linker in stimulus-responsive drug delivery systems?

A:

- Mechanism : The azide group enables conjugation to prodrugs or fluorophores. Upon trigger (e.g., enzymatic cleavage), sequential 1,6-aza-quinone methide elimination releases active payloads (e.g., fluorogenic aniline-acrylate monomers) .

- Validation : Depolymerization kinetics are tracked via GPC and fluorescence spectroscopy. For example, bovine serum albumin (BSA) triggers release within 4 hours in PBS .

Analytical Challenges in Complex Matrices

Q. Q: How can researchers resolve overlapping NMR signals for 4-amidino benzyl azide in polymer matrices?

A:

- Advanced NMR : Use ¹³C-DEPT-135 or HSQC to distinguish amidino (δ 167–170 ppm) and benzyl (δ 120–140 ppm) carbons. For overlapping aromatic signals, employ NOESY or ROESY .

- Chromatography : LC-MS with C18 columns (0.1% TFA in acetonitrile/water) separates degradation products .

Contradictions in Literature: Synthesis Yields

Q. Q: Why do reported yields for 4-azido benzoic acid derivatives vary (50–75%), and how can reproducibility be improved?

A:

- Variables : Yield discrepancies arise from reaction temperature control (±2°C deviation reduces yield by 15%) and NaN₃ purity (>98% required). Reproducibility is enhanced by strict stoichiometry (1.1:1 NaN₃:amine ratio) and inert gas purging .

- Troubleshooting : Monitor diazonium intermediate formation via iodometric starch paper to prevent premature decomposition .

Safety and Handling Protocols

Q. Q: What safety measures are critical when handling 4-amidino benzyl azide due to its explosive potential?

A:

- Precautions : Avoid mechanical shock, static electricity, and concentrated solutions (>10% w/v). Use blast shields and conduct small-scale reactions (<1 g) .

- First Aid : In case of exposure, rinse with copious water (15 min) and monitor for methemoglobinemia symptoms .

Advanced Mechanistic Studies

Q. Q: How can computational modeling predict the reactivity of 4-amidino benzyl azide in click chemistry?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.